1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

Overview

Description

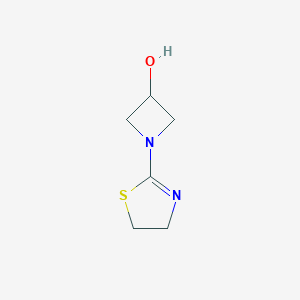

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is a chemical compound that features a thiazole ring fused with an azetidine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physical and chemical properties suggest that it may have reasonable bioavailability .

Result of Action

Based on the activities of similar compounds, it may have a range of potential effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

The action, efficacy, and stability of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is recommended to be stored at 2-8°C under an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol typically involves the reaction of thiazole derivatives with azetidine precursors under controlled conditions. One common method involves the cyclization of appropriate thiazole and azetidine intermediates in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol has been investigated for its potential therapeutic effects:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, modifications in the thiazole ring have been linked to enhanced antimicrobial efficacy .

- Anticancer Properties: Research indicates that compounds with similar thiazole structures have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .

Biological Research

The compound is being explored for its biological activities:

- Antiviral Effects: Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further research in the development of antiviral drugs .

- Anti-inflammatory Activity: The compound's potential to modulate inflammatory pathways is under investigation, with the aim of developing new anti-inflammatory agents .

Industrial Applications

In industrial settings, this compound serves as a valuable building block for synthesizing more complex molecules:

- Chemical Synthesis: It is utilized in the synthesis of various heterocyclic compounds that are important in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of this compound demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiazole ring could enhance efficacy against these pathogens. The inhibition zones measured were comparable to established antibiotics like ciprofloxacin .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | E. coli | 16 |

| Control | Ciprofloxacin | 26 |

Case Study 2: Anticancer Activity

Research highlighted the anticancer potential of thiazole-containing compounds. In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Comparison with Similar Compounds

Similar Compounds

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-amine dihydrochloride: Similar structure but with an amine group instead of a hydroxyl group.

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride: Contains a thiol group instead of a hydroxyl group.

Uniqueness

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is unique due to its specific combination of a thiazole and azetidine ring with a hydroxyl group.

Biological Activity

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structure

The synthesis of this compound typically involves the formation of the thiazole ring followed by the azetidine structure. The compound's molecular formula is with a molecular weight of approximately 160.20 g/mol. The thiazole moiety contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes and disrupt cellular processes. Key mechanisms include:

- Inhibition of Topoisomerases : The compound has shown significant inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. For instance, derivatives have demonstrated IC50 values in the low micromolar range against Staphylococcus aureus topoisomerase IV .

- Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has been reported to have minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 0.008 | |

| Staphylococcus epidermidis | 0.030 | |

| Streptococcus pyogenes | 0.060 | |

| Escherichia coli | 0.012 | |

| Haemophilus influenzae | >128 |

Case Studies

- In Vitro Studies : Research conducted on the antibacterial activity of derivatives showed that modifications in the thiazole ring significantly enhanced potency. For instance, compounds with larger lipophilic groups at the 4-position exhibited improved activity compared to smaller substituents .

- Toxicity Assessments : In cytotoxicity assays against human liver cell lines (HepG2), derivatives of this compound displayed low toxicity, indicating a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRPTNRHTKKATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450764 | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-27-1 | |

| Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.